N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
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Overview
Description
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been designed and synthesized as anticancer agents targeting theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.
Mode of Action
Based on the similarity to other compounds, it is likely that this compound may inhibit the egfr, leading to a decrease in the downstream signaling pathways that promote cell proliferation .
Biochemical Pathways
Egfr is known to activate several signaling cascades, including the pi3k/akt, ras/raf/mek/erk, and jak/stat pathways, which are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The synthesis of similar compounds has been reported , which could potentially provide insights into the compound’s bioavailability.
Result of Action
Inhibition of egfr typically results in reduced cell proliferation and increased apoptosis, which could potentially explain the anticancer activities of similar compounds .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are needed to investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.
Introduction of the Furan Moiety: The furan-2-ylmethylamine is introduced through a nucleophilic substitution reaction with the thiadiazole intermediate.
Attachment of the Propanamide Group: The final step involves the acylation of the intermediate with propanoyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, and appropriate solvents like dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Functionalized thiadiazole and furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
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Similar Compounds
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-2-carboxamide
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Uniqueness: : The presence of the furan-2-ylmethylamino and propanamide groups in this compound imparts unique chemical and biological properties, such as enhanced antimicrobial and anticancer activities, compared to other thiadiazole derivatives.
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-2-9(17)14-11-15-16-12(21-11)20-7-10(18)13-6-8-4-3-5-19-8/h3-5H,2,6-7H2,1H3,(H,13,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWUVBUYASRXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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